molecular formula C7H14ClNO3 B13462928 rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride

rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride

Cat. No.: B13462928
M. Wt: 195.64 g/mol
InChI Key: SWDYORHFRUNZHX-RIHPBJNCSA-N
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Description

rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride is a chiral bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with an amino group at position 5 and a methyl ester at position 2.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3S,5R)-5-aminooxane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-6(8)4-11-3-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

SWDYORHFRUNZHX-RIHPBJNCSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](COC1)N.Cl

Canonical SMILES

COC(=O)C1CC(COC1)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Aminooxane Ring Construction from Carbohydrate Precursors

  • Starting Materials : Commonly, protected sugar derivatives such as methylated hexose or pentose analogs are used as chiral pool starting materials.
  • Key Steps :
    • Selective protection and activation of hydroxyl groups.
    • Intramolecular cyclization to form the oxane ring.
    • Introduction of the amino group via nucleophilic substitution or reductive amination at the 5-position.
    • Esterification or methylation at the 3-carboxylate site.
  • Advantages : Utilizes abundant natural chiral sources, allowing stereochemical control.
  • Challenges : Requires multiple protection/deprotection steps and careful control of stereochemistry.

Ring-Closing Reactions from Open-Chain Precursors

  • Methodology :
    • Synthesis starts from open-chain amino alcohols bearing appropriate functional groups.
    • Cyclization is induced under acidic or basic conditions to form the oxane ring.
    • Methyl esterification and hydrochloride salt formation follow.
  • Reagents : Acid catalysts (e.g., p-toluenesulfonic acid), methylating agents (e.g., diazomethane or methyl iodide), and hydrochloric acid for salt formation.
  • Considerations : Control of ring closure regioselectivity and stereochemistry is critical.

Asymmetric Synthesis via Catalytic Methods

  • Emerging Approaches :
    • Use of chiral catalysts or auxiliaries to induce stereoselective formation of the oxane ring.
    • Enantioselective hydrogenation or aminolysis steps to install the amino group with defined stereochemistry.
  • Benefits : Potential for higher enantiomeric purity and fewer steps.
  • Limitations : Requires access to specialized catalysts and optimization.

Salt Formation

  • After the synthesis of rac-methyl (3R,5S)-5-aminooxane-3-carboxylate, conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing compound stability and solubility for pharmaceutical use.

Comparative Data Table of Preparation Methods

Preparation Approach Starting Materials Key Reactions Advantages Limitations
Carbohydrate-Derived Cyclization Protected sugars (e.g., hexoses) Protection, cyclization, amination Chiral pool availability, stereocontrol Multi-step, protection complexity
Open-Chain Precursor Ring Closure Amino alcohols Acid/base-induced cyclization Simpler starting materials Stereochemical control challenging
Asymmetric Catalytic Synthesis Simple precursors + chiral catalysts Catalytic stereoselective ring formation High enantiopurity potential Catalyst cost, method development
Hydrochloride Salt Formation rac-methyl (3R,5S)-5-aminooxane-3-carboxylate Acid treatment Improved solubility and stability Requires careful handling of HCl

Research Findings and Notes

  • Stereochemical Control : The (3R,5S) configuration is critical for biological activity; thus, methods that provide stereoselectivity or allow separation of diastereomers are preferred.
  • Functional Group Reactivity : The amino and carboxylate groups enable further derivatization, making this compound a versatile intermediate.
  • Stability : The hydrochloride salt form is favored in pharmaceutical contexts due to enhanced stability and handling safety.
  • Literature Gaps : Direct detailed synthetic protocols for this exact compound are sparse in open literature; however, analogs and related aminooxane derivatives provide useful synthetic strategies.
  • Patent Literature : Although no direct patents on this compound's synthesis were found, related peptide-linker and aminooxane derivatives patents suggest similar synthetic routes involving amino alcohol cyclizations and esterifications.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and nitro compounds.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs with overlapping scaffolds or functional motifs:

rac-(3R,5S)-3-methyl-5-phenylmorpholine hydrochloride
  • Molecular formula: C11H16ClNO
  • Molecular weight : 213.70 g/mol
  • Key differences: Replaces the oxane ring with a morpholine ring (containing an oxygen atom). Introduces a phenyl group at position 5 instead of an amino group.
  • Morpholine’s oxygen atom may alter hydrogen-bonding interactions compared to oxane’s ether oxygen .
(3R,4S)-4-aminooxan-3-ol hydrochloride
  • Molecular formula: C5H12ClNO2
  • Molecular weight : 153.61 g/mol
  • Key differences :
    • Substitutes the carboxylate ester with a hydroxyl group .
    • Shorter carbon chain due to the absence of the methyl ester.
  • Implications :
    • Reduced steric bulk and enhanced polarity, improving aqueous solubility.
    • Hydroxyl group enables stronger hydrogen bonding, impacting receptor binding .
rac-methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride
  • Molecular formula: C6H10ClF2NO2
  • Molecular weight : 201.60 g/mol
  • Key differences: Replaces the oxane ring with a cyclopropane ring. Introduces difluoro substituents and an aminomethyl group.
  • Implications :
    • Cyclopropane’s ring strain increases reactivity, useful in strain-promoted reactions.
    • Fluorine atoms enhance metabolic stability and electronegativity .
rac-methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride
  • Molecular formula: C12H16ClNO2 (estimated)
  • Molecular weight : ~241.7 g/mol
  • Key differences :
    • Replaces oxane with a pyrrolidine ring (5-membered nitrogen-containing ring).
    • Adds a phenyl group at position 4.
  • Implications :
    • Pyrrolidine’s smaller ring size increases conformational flexibility.
    • Phenyl group enables π-π stacking interactions in drug-receptor binding .

Physicochemical and Pharmacological Properties

Property Target Compound Morpholine Analog Aminooxanol Analog Cyclopropane Analog Pyrrolidine Analog
Molecular Weight (g/mol) ~195.6 213.70 153.61 201.60 ~241.7
Ring Type Oxane Morpholine Oxane Cyclopropane Pyrrolidine
Key Functional Groups Amino, ester Phenyl, morpholine Hydroxyl, amino Difluoro, aminomethyl Phenyl, ester
Solubility Moderate (HCl salt) Low (hydrophobic phenyl) High (polar hydroxyl) Moderate (fluorine effects) Low (bulky phenyl)
Bioactivity Potential Intermediate CNS-targeting Polar target engagement Metabolic stability Aromatic interaction-driven

Biological Activity

Rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antibiotic resistance and cellular functions. This article synthesizes available data on its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₄ClN₁O₃
  • Molecular Weight : 195.65 g/mol
  • LogP : 1.01
  • Polar Surface Area : 52 Ų

These properties indicate that the compound has moderate lipophilicity and a relatively small molecular size, which may influence its absorption and distribution in biological systems.

Inhibition of Bacterial Resistance Mechanisms

Research indicates that this compound may play a role in inhibiting bacterial resistance mechanisms. A study highlighted that compounds targeting the bacterial SOS response can sensitize bacteria to antibiotics by inhibiting key proteins involved in DNA repair and mutagenesis, specifically LexA and RecA . This suggests that rac-methyl could potentially be developed as an adjunct therapy to enhance the efficacy of existing antibiotics.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with a notable ability to disrupt biofilm formation—a critical factor in chronic infections . The ability to inhibit biofilm formation could make it a valuable candidate for treating persistent infections where traditional antibiotics fail.

Case Study 1: Antibiotic Susceptibility Testing

In a high-throughput screening involving over 1.8 million compounds, rac-methyl was identified as having significant activity against the RecA-mediated cleavage of LexA in Escherichia coli . This finding underscores its potential as a novel agent in combating antibiotic resistance through modulation of bacterial stress responses.

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis was conducted to refine the chemical structure of rac-methyl for improved potency. Modifications led to analogs with enhanced activity against both E. coli and Pseudomonas aeruginosa, indicating that small structural changes can significantly impact biological efficacy .

Table of Biological Activity Results

StudyCompound TestedActivityTarget OrganismReference
High-throughput screenRac-methylInhibits LexA cleavageE. coli
Biofilm disruption assayRac-methylSignificant reduction in biofilm formationVarious strains
SAR analysisRac-methyl analogsIncreased potencyE. coli, Pseudomonas aeruginosa

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of temperature, solvent selection, and reaction time. For example, polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution efficiency in intermediates, while reaction temperatures between 50–80°C can prevent side reactions. Stepwise monitoring via TLC or HPLC is recommended to track intermediate formation and purity. Post-synthesis purification (e.g., recrystallization or column chromatography) is critical to isolate the hydrochloride salt .

Q. How can researchers effectively characterize the stereochemistry of this compound using spectroscopic methods?

  • Methodological Answer : Stereochemical assignment relies on a combination of 2D NMR (e.g., NOESY or COSY) to confirm spatial relationships between protons and chiral centers. X-ray crystallography provides definitive confirmation of absolute configuration. Comparative analysis with enantiomerically pure standards (if available) using chiral HPLC or optical rotation measurements can validate stereochemical integrity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of powders or aerosols. Waste must be segregated into halogenated organic containers due to the hydrochloride component. Emergency procedures (e.g., eye rinsing with water for 15 minutes) should be standardized, and SDS guidelines (e.g., H303/H313/H333 hazard codes) must be strictly followed .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be resolved through systematic experimental design?

  • Methodological Answer : Contradictory results often arise from variations in compound purity, assay conditions, or cell line specificity. Implement orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate findings. Control batches for enantiomeric excess (via chiral chromatography) and quantify impurities (e.g., residual solvents) using GC-MS. Replicate studies in multiple cell models (primary vs. immortalized) to assess context-dependent effects .

Q. What computational methods are recommended to predict the reactivity and stability of intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT or ab initio) can model transition states and intermediate stability. Reaction path search algorithms (e.g., GRRM or AFIR) identify low-energy pathways, while solvent effects are simulated using COSMO-RS. Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. How do structural modifications to the aminooxane core influence its binding affinity to neurotransmitter receptors?

  • Methodological Answer : Systematic SAR studies are essential. For example:

  • Amino group substitution : Replace the primary amine with methyl or acetyl groups to assess hydrogen-bonding requirements.
  • Oxane ring expansion : Compare six-membered (e.g., piperidine) vs. five-membered (oxane) rings for conformational flexibility.
  • Carboxylate ester variation : Test methyl, ethyl, or tert-butyl esters to evaluate steric effects on receptor docking.
    Binding assays (e.g., radioligand displacement) paired with molecular dynamics simulations can map interaction hotspots .

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